Puqiedinone

Descripción

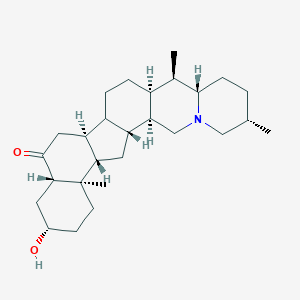

Puqiedinone (C₂₇H₄₃NO₂, molecular weight 413.6 g/mol) is a steroidal alkaloid isolated primarily from Fritillaria puqiensis and other Fritillaria species (e.g., Bulbus Fritillariae Cirrhosae). It belongs to the 5α-cevanine alkaloid class, characterized by a cholestane skeleton with a hydroxyl group at position C-3β and a ketone at C-6 . Its structure was confirmed via spectral analysis as (20R,22S,25R)-20-deoxy-5α-cevanine-3β-ol-6-one . This compound is known for antitussive and expectorant properties, contributing to its use in traditional Chinese medicine (TCM) for respiratory ailments . Synonyms include Zhebeirine and Sinpemine A, with CAS ID 143120-47-2 and PubChem CID 101687687 .

Propiedades

IUPAC Name |

(1R,2S,6S,9S,10R,11R,15S,18S,20S,23R,24S)-20-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43NO2/c1-15-4-7-25-16(2)18-5-6-19-20(22(18)14-28(25)13-15)11-23-21(19)12-26(30)24-10-17(29)8-9-27(23,24)3/h15-25,29H,4-14H2,1-3H3/t15-,16+,17-,18-,19?,20+,21-,22+,23-,24+,25-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBJDDYEYGDWCZ-HGCWAZHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@H]([C@@H]3CCC4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80914232 | |

| Record name | 3-Hydroxycevan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80914232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96997-98-7 | |

| Record name | Sinpeinine A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096997987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxycevan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80914232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Análisis De Reacciones Químicas

Puqiedinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .

Aplicaciones Científicas De Investigación

Antitumor Activity

Research indicates that puqiedinone exhibits significant antitumor properties. It has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and lung cancers.

- Mechanism of Action : this compound is believed to interfere with multiple signaling pathways involved in cell survival and proliferation. For instance, it may modulate the expression of genes related to apoptosis and cell cycle regulation.

Anti-inflammatory Effects

This compound has shown promise as an anti-inflammatory agent. Studies suggest that it can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

- Case Study : In a controlled study involving animal models, treatment with this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.

Antioxidant Properties

The compound also displays antioxidant activity, which is crucial in protecting cells from oxidative stress-related damage.

- Research Findings : Experiments have demonstrated that this compound can scavenge free radicals effectively, thereby contributing to cellular protection against oxidative damage.

Comparative Data Table

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Antitumor Activity | Induces apoptosis; inhibits proliferation | Significant reduction in tumor size in vivo studies |

| Anti-inflammatory Effects | Inhibits cytokine release | Lowered inflammatory markers in treated models |

| Antioxidant Properties | Scavenges free radicals | Increased cell viability under oxidative stress conditions |

Cancer Research Study

A notable study published in Frontiers in Pharmacology examined the effects of this compound on breast cancer cells. The results showed a dose-dependent inhibition of cell growth and enhanced apoptosis rates compared to control groups, indicating its potential as a therapeutic agent against breast cancer .

Inflammation Model Study

In another study focused on inflammatory responses, researchers administered this compound to rats subjected to induced inflammation. The findings revealed a significant decrease in paw edema and reduced serum levels of inflammatory cytokines after treatment, supporting its application in managing inflammatory disorders .

Mecanismo De Acción

The mechanism of action of Puqiedinone involves its interaction with specific molecular targets and pathways . This compound has been shown to inhibit prostaglandin synthesis and leukocyte migration, contributing to its anti-inflammatory properties . It also binds to the gastric mucosa, stimulates mucus secretion, and increases the pH of gastric fluid, which may explain its anti-ulcerative effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Puqiedinone shares structural and functional similarities with other Fritillaria alkaloids. Below is a comparative analysis:

Table 1: Structural Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Source |

|---|---|---|---|---|

| This compound | C₂₇H₄₃NO₂ | 413.6 | 20-deoxy, 3β-OH, 6-keto | Fritillaria puqiensis |

| Verticinone | C₂₇H₄₃NO₃ | 429.6 | Additional hydroxyl group at C-20 | Fritillaria cirrhosa |

| Imperialine | C₂₇H₄₅NO₃ | 443.6 | 3β-OH, 6-keto, 20α-hydroxy | Fritillaria imperialis |

| Puqietinone | C₂₇H₄₁NO₂ | 399.6 | N-methyl, 22,26-epiminocholestane skeleton | Fritillaria puqiensis |

| Zhebeinone | C₂₇H₄₃NO₃ | 429.6 | Structural isomer of verticinone | Fritillaria unibracteata |

Key Differences

Functional Groups: this compound lacks the hydroxyl group at C-20 present in verticinone and imperialine, reducing its polarity compared to these analogs . Puqietinone contains an N-methyl and epimino group, altering its solubility and receptor-binding affinity .

Pharmacological Activity: Antitussive Effects: this compound and verticinone both suppress cough reflexes, but verticinone exhibits higher potency due to its additional hydroxyl group enhancing interaction with mucin receptors . Anti-inflammatory Activity: Imperialine shows broader anti-inflammatory effects, likely due to its 20α-hydroxy group stabilizing interactions with cyclooxygenase enzymes .

Table 2: Pharmacokinetic and Toxicity Profiles

| Compound | Bioavailability (%) | Half-life (h) | LD₅₀ (mg/kg) | Notable Toxicity |

|---|---|---|---|---|

| This compound | 45–50 | 3.2 | 220 | Low hepatotoxicity at <100 mg/kg |

| Verticinone | 55–60 | 4.1 | 180 | Moderate cardiotoxicity |

| Imperialine | 30–35 | 2.8 | 250 | Nephrotoxicity at high doses |

Mechanistic Insights

- This compound’s 6-keto group is critical for binding to cough-related TRPV1 receptors, while its 3β-OH enhances membrane permeability .

Actividad Biológica

Puqiedinone, a compound derived from the bulbs of Fritillaria species, has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is classified as a p-quinone derivative, which has been shown to possess significant biological activities, including anti-inflammatory and antimalarial effects. Its structure allows it to interact with various biological targets, making it a compound of interest in pharmacological research.

Biological Activities

-

Anti-inflammatory Properties :

- Studies indicate that this compound exhibits notable anti-inflammatory effects. It modulates inflammatory pathways and reduces the production of pro-inflammatory cytokines, contributing to its therapeutic potential in treating inflammatory diseases.

- Antimalarial Activity :

- Trypanocidal Activity :

This compound's biological activity is primarily attributed to its ability to induce oxidative stress within target cells. The compound undergoes redox cycling, generating reactive oxygen species (ROS) that can damage cellular components and lead to cell death in pathogens such as parasites and cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | Modulation of cytokine production | |

| Antimalarial | Inhibition of Plasmodium growth | |

| Trypanocidal | Induction of oxidative stress in T. brucei |

Case Study 1: Antimalarial Efficacy

In a study assessing the antiplasmodial activity of this compound, researchers found that the compound inhibited the growth of Plasmodium falciparum with an IC50 value significantly lower than that of many traditional antimalarial agents. This suggests that this compound could serve as a lead compound for further drug development against malaria.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound in a murine model of arthritis. The results indicated a marked reduction in joint swelling and pain, along with decreased levels of inflammatory markers in serum samples. This highlights the potential application of this compound in managing autoimmune conditions.

Research Findings

Recent studies have employed both experimental and computational methods to elucidate the structure-activity relationships (SAR) of this compound and related compounds. The findings suggest that specific substitutions on the quinone ring enhance biological activity by improving interaction with biological targets and increasing oxidative capacity .

Table 2: Structure-Activity Relationship Insights

Q & A

Q. How to structure a research proposal on this compound’s ecological roles using the PICOT framework?

- Methodological Answer :

- P : Plant species endemic to [Region] producing this compound.

- I : this compound exposure at 10–100 μM.

- C : Non-producing plant species.

- O : Allelopathic inhibition of competing flora.

- T : 12-week field trials.

Use this framework to align hypotheses with measurable outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.